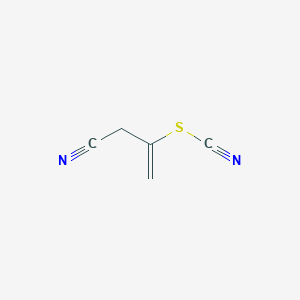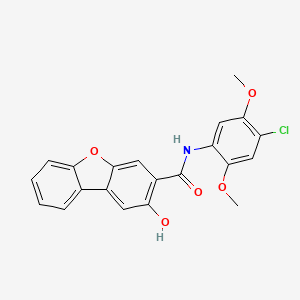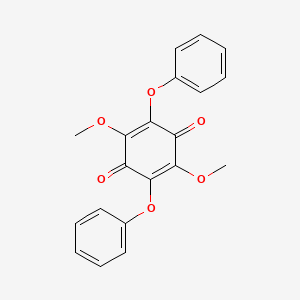
2-(Aziridin-1-yl)-3-benzylsulfanylnaphthalene-1,4-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aziridin-1-yl)-3-benzylsulfanylnaphthalene-1,4-dione is an organic compound that features a unique combination of aziridine and naphthalene structures. Aziridines are three-membered nitrogen-containing cyclic molecules known for their significant ring strain and reactivity, making them valuable intermediates in organic synthesis . The naphthalene moiety, a polycyclic aromatic hydrocarbon, adds to the compound’s stability and potential for various chemical transformations .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aziridin-1-yl)-3-benzylsulfanylnaphthalene-1,4-dione typically involves the nucleophilic ring-opening of epoxides with primary sulfonamides, followed by cyclization to form the aziridine ring . One common method starts with the nucleophilic ring-opening of 2-benzyloxirane with a primary sulfonamide, such as 2,4,6-triisopropylbenzenesulfonamide . The reaction conditions often include the use of a base, such as triethylamine, and a solvent like acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Aziridin-1-yl)-3-benzylsulfanylnaphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aziridine ring to an amine.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to open the aziridine ring.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various amine derivatives.
Aplicaciones Científicas De Investigación
2-(Aziridin-1-yl)-3-benzylsulfanylnaphthalene-1,4-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in targeting cancer cells.
Industry: Utilized in the production of polymers and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Aziridin-1-yl)-3-benzylsulfanylnaphthalene-1,4-dione involves its ability to undergo ring-opening reactions, which can lead to the formation of reactive intermediates that interact with biological molecules . The aziridine ring’s strain makes it highly reactive, allowing it to form covalent bonds with nucleophilic sites in proteins and DNA . This reactivity underlies its potential as an anticancer agent, as it can induce DNA crosslinking and disrupt cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
5-(Aziridin-1-yl)-2,4-dinitrobenzamide: Known for its anticancer properties and ability to form DNA crosslinks.
Aziridine-1-carbaldehyde oximes: Studied for their cytotoxic activity and potential as anticancer agents.
Uniqueness
2-(Aziridin-1-yl)-3-benzylsulfanylnaphthalene-1,4-dione is unique due to its combination of aziridine and naphthalene structures, which confer both high reactivity and stability.
Propiedades
IUPAC Name |
2-(aziridin-1-yl)-3-benzylsulfanylnaphthalene-1,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S/c21-17-14-8-4-5-9-15(14)18(22)19(16(17)20-10-11-20)23-12-13-6-2-1-3-7-13/h1-9H,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOVGCBSGLBQQBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C2=C(C(=O)C3=CC=CC=C3C2=O)SCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl N-[4-[(1,4-dioxonaphthalen-2-yl)amino]butyl]carbamate](/img/structure/B8042298.png)
![Methyl 3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B8042300.png)
![2-[4-[[4-[(2-Amino-2-oxoethyl)amino]phenyl]methyl]anilino]acetamide](/img/structure/B8042303.png)




![2-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)methyl]naphthalene-1,4-dione](/img/structure/B8042338.png)
![2-[1-(2,6-Dichlorophenyl)-2-nitroethyl]-4,5,6,7-tetrahydro-2H-benzotriazole](/img/structure/B8042347.png)

![N-[4-[2-oxo-7-(triazol-1-yl)chromen-3-yl]phenyl]acetamide](/img/structure/B8042366.png)
![3-[9-(2-Cyanoethyl)-2-nitrofluoren-9-yl]propanenitrile](/img/structure/B8042380.png)

